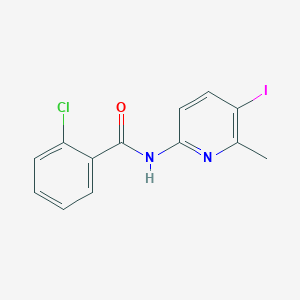

![molecular formula C17H17ClN2O2 B244818 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)

4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2010 by the group of Dr. Nathanael Gray at Harvard Medical School. Since then, CINPA1 has been used as a tool compound to investigate the biological functions of a specific protein target.

Wirkmechanismus

4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide binds to the active site of PRMT5 and inhibits its enzymatic activity. The crystal structure of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in complex with PRMT5 has been solved, revealing the key interactions between the compound and the protein. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide interacts with the substrate-binding site of PRMT5 and forms hydrogen bonds with the protein residues that are critical for the enzymatic activity of PRMT5. This binding leads to a conformational change in the protein, which prevents the binding of the substrate and inhibits the enzymatic activity of PRMT5.

Biochemical and Physiological Effects:

4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit cell growth and induce cellular differentiation. This effect is thought to be due to the inhibition of PRMT5 activity and the subsequent decrease in sDMA levels on histones and other protein substrates. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is its selectivity for PRMT5. This compound has been shown to selectively inhibit the activity of PRMT5 without affecting other protein arginine methyltransferases. This selectivity makes 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide a valuable tool compound for investigating the biological functions of PRMT5. However, one of the limitations of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental settings, such as in cell culture assays.

Zukünftige Richtungen

There are several future directions for the use of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PRMT5 in different biological contexts, such as in development, stem cell differentiation, and immune cell function. Another area of interest is the development of more potent and selective inhibitors of PRMT5, which could have therapeutic potential for the treatment of cancer and other diseases. Additionally, the use of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in combination with other compounds could provide insights into the complex signaling pathways that are regulated by PRMT5.

Synthesemethoden

The synthesis of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps. The starting material is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl isobutyrate to form the amide intermediate. The final step involves the reaction of the amide intermediate with 4-chloroaniline to form 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide. The overall yield of the synthesis is approximately 25%.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been used as a tool compound to investigate the biological functions of a specific protein target, namely, the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in the regulation of gene expression, cell proliferation, and differentiation. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to selectively inhibit the activity of PRMT5, leading to a decrease in the levels of symmetric dimethylarginine (sDMA) on histones and other protein substrates. This inhibition has been linked to the suppression of cancer cell growth and the induction of cellular differentiation.

Eigenschaften

Molekularformel |

C17H17ClN2O2 |

|---|---|

Molekulargewicht |

316.8 g/mol |

IUPAC-Name |

4-chloro-N-[4-(2-methylpropanoylamino)phenyl]benzamide |

InChI |

InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-7-9-15(10-8-14)20-17(22)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

XRLDCUNDEJTECD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B244735.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B244736.png)

![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)

![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)

![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)

![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)

![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)

![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)

![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)

![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)

![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)